molecular formula C14H6I2O2 B13134789 9,10-Anthracenedione, 1,8-diiodo- CAS No. 30877-00-0

9,10-Anthracenedione, 1,8-diiodo-

Cat. No.: B13134789
CAS No.: 30877-00-0
M. Wt: 460.00 g/mol
InChI Key: AAWQONPYXVKYAX-UHFFFAOYSA-N
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Description

1,8-Diiodoanthracene-9,10-dione is a chemical compound with the molecular formula C₁₄H₆I₂O₂ and a molecular weight of 460.005 g/mol It is a derivative of anthracene-9,10-dione, where two iodine atoms are substituted at the 1 and 8 positions of the anthracene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-diiodoanthracene-9,10-dione typically involves the iodination of anthracene-9,10-dione. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective substitution at the 1 and 8 positions .

Industrial Production Methods

Industrial production of 1,8-diiodoanthracene-9,10-dione may involve large-scale iodination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1,8-Diiodoanthracene-9,10-dione undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form anthracene derivatives with different functional groups.

    Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anthracene derivatives, while reduction can produce anthracene-9,10-diol .

Scientific Research Applications

1,8-Diiodoanthracene-9,10-dione has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,8-diiodoanthracene-9,10-dione involves its interaction with molecular targets through its iodine substituents. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or participate in further chemical reactions. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,8-Dibromoanthracene-9,10-dione: Similar structure with bromine atoms instead of iodine.

    1,8-Dichloroanthracene-9,10-dione: Chlorine atoms substituted at the 1 and 8 positions.

    1,8-Difluoroanthracene-9,10-dione: Fluorine atoms substituted at the 1 and 8 positions.

Uniqueness

1,8-Diiodoanthracene-9,10-dione is unique due to the presence of iodine atoms, which impart distinct chemical reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic size and higher polarizability of iodine make it suitable for specific applications where other halogens may not be as effective .

Properties

CAS No.

30877-00-0

Molecular Formula

C14H6I2O2

Molecular Weight

460.00 g/mol

IUPAC Name

1,8-diiodoanthracene-9,10-dione

InChI

InChI=1S/C14H6I2O2/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6H

InChI Key

AAWQONPYXVKYAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)I)C(=O)C3=C(C2=O)C=CC=C3I

Origin of Product

United States

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